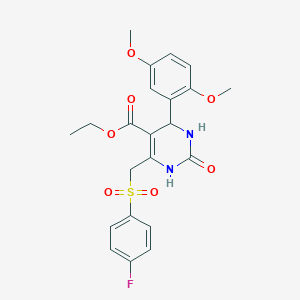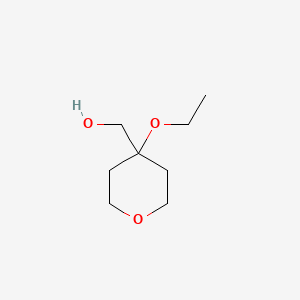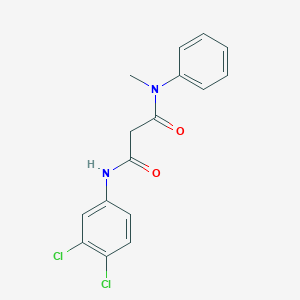![molecular formula C19H20N4O2 B2532109 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-65-8](/img/structure/B2532109.png)
2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound . It’s a derivative of benzimidazole, a type of organic compound that’s part of the group of heterocyclic aromatic amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized and characterized, as part of a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, indicating its utility in chemical synthesis and material science (Goli-Garmroodi et al., 2015).
Biological Interactions and Applications
DNA Interactions and Antimicrobial Screening :
- The compound, as a part of benzimidazole derived Schiff bases, has shown potential in interacting with DNA via intercalation. This has been studied using various spectroscopic methods, and the compounds have demonstrated DNA cleavage abilities. Furthermore, these compounds have exhibited significant antibacterial and antifungal potencies, marking them as potential candidates in antimicrobial therapy (Kumaravel & Raman, 2017).
Antitubercular Activity :
- Derivatives of the compound have been synthesized and evaluated for their antitubercular activity against mycobacterium species. Docking and screening studies have shown promising results, highlighting its potential in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).
Antimicrobial Activity :
- Variants of the compound containing the imidazole scaffold have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as different fungal species. The results demonstrated good to moderate antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Parmar, Sangani, Parmar, & Bhalodiya, 2018).
Anti-inflammatory Activity :
- Novel sets of compounds incorporating the benzimidazole structure have been synthesized and evaluated for anti-inflammatory activity. The studies included both in-vitro and in-vivo methods, showing potential use of these compounds in anti-inflammatory treatments (Ahmed, Molvi, & Khan, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(1-(4-nitrobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation. It is responsible for the activation of inflammatory responses and the release of pro-inflammatory cytokines .
Mode of Action
This compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in a decrease in the release of pro-inflammatory cytokines, specifically IL-1β . The compound’s ability to bind to NLRP3 and inhibit its activation has been confirmed in differentiated THP-1 cells .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of the pro-inflammatory cytokine IL-1β . This can have downstream effects on various inflammatory processes in the body.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the NLRP3 inflammasome, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This can have beneficial effects in conditions where inflammation plays a key role.
Eigenschaften
IUPAC Name |
2-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-23(25)16-7-5-14(6-8-16)13-22-11-9-15(10-12-22)19-20-17-3-1-2-4-18(17)21-19/h1-8,15H,9-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOULFVXSDKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)




![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)

![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2532045.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)

![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)
